4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
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Overview
Description
4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde: is a complex organic compound characterized by its unique structure, which includes a benzaldehyde group and a tetrafluoro-substituted phenyl ring with an alkenyl group
Mechanism of Action
Target of Action
A structurally similar compound, 2,3,5,6-tetrafluoro-4-methoxy-benzamide, has been reported to interact with galectin-3 , a protein that may mediate cell-cell and cell-matrix interactions .
Mode of Action
It can be inferred from the structurally similar compound that it might interact with its target protein and induce changes that affect cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative is acylated using an aldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The aldehyde group can be reduced to form alcohols.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: : Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Carboxylic acids
Reduction: : Alcohols
Substitution: : Substituted benzene derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a fluorescent probe for imaging and tracking biological processes.
Medicine: : Its derivatives may have potential as pharmaceuticals or drug precursors.
Industry: : It can be used in the development of advanced materials and coatings.
Comparison with Similar Compounds
4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde: is unique due to its specific structural features. Similar compounds include:
Tetrafluoroterephthaldehyde: : Similar in having a tetrafluoro-substituted benzene ring but lacking the alkenyl group.
4-[2,3,5,6-tetrafluoro-4-(prop-1-enyl)phenoxy]benzoic acid: : A carboxylic acid derivative with a similar core structure.
This compound .
Properties
IUPAC Name |
4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4O2/c1-2-3-11-12(17)14(19)16(15(20)13(11)18)22-10-6-4-9(8-21)5-7-10/h2-8H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIRBYLIGHMBAB-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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